1-Benzyl-3-methylpyrrolidine-3-carboxamide
Description
Significance of Pyrrolidine (B122466) Scaffolds in Modern Drug Discovery
The five-membered pyrrolidine ring is a nitrogen-containing heterocyclic compound that has become a cornerstone in medicinal chemistry and drug design. nih.govfrontiersin.org Its prevalence is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov
The significance of the pyrrolidine scaffold stems from several key structural features. Unlike flat, two-dimensional aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional (3D) architecture. nih.govresearchgate.netnih.gov This non-planarity, a property known as "pseudorotation," allows for a more thorough exploration of the pharmacophore space, enabling molecules to adopt specific conformations that can lead to precise and potent interactions with biological targets. nih.govresearchgate.netnih.gov
Furthermore, the carbon atoms in the pyrrolidine ring are often chiral centers, meaning the spatial orientation of substituents can be precisely controlled. nih.govresearchgate.netnih.gov This stereogenicity is crucial, as different stereoisomers of a drug candidate can exhibit vastly different biological activities, binding modes, and even toxicity profiles. nih.govresearchgate.netnih.gov The ability to generate this structural diversity and complexity makes the pyrrolidine framework a versatile and highly valued scaffold for designing novel therapeutic agents. frontiersin.org
Contextualization of 1-Benzyl-3-methylpyrrolidine-3-carboxamide within Heterocyclic Chemistry Research
This compound belongs to the broad class of heterocyclic compounds, which are integral to the majority of modern pharmaceuticals. Specifically, it is a derivative of the pyrrolidine ring, featuring key substitutions that are of interest in medicinal chemistry. The "1-benzyl" group attaches a benzyl (B1604629) moiety to the nitrogen atom of the pyrrolidine ring, while the "3-methyl" and "3-carboxamide" groups add a methyl and a carboxamide functional group, respectively, to the third carbon of the ring.
Research into substituted pyrrolidines often focuses on how different functional groups attached to the core ring influence the molecule's interaction with biological targets. For instance, studies on N-benzyl-N-(pyrrolidin-3-yl)carboxamides have identified them as a class of dual serotonin (B10506) (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors. nih.gov Similarly, other research has explored N-(1-benzyl-2-methylpyrrolidin-3-yl) benzamide (B126) derivatives for potential neuroleptic activity. nih.gov The synthesis of such compounds is a key area of investigation, with methods often involving the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors. nih.govresearchgate.net The specific structure of this compound positions it as a subject for investigations into how the combination of N-benzyl, C3-methyl, and C3-carboxamide groups directs its chemical properties and potential biological activity.
Overview of Research Trajectories for Pyrrolidine Carboxamide Derivatives
The development of novel therapeutic agents frequently involves the exploration of derivatives of established chemical scaffolds. Pyrrolidine carboxamide derivatives are being actively investigated across a wide spectrum of therapeutic areas, demonstrating the versatility of this chemical class. frontiersin.org
Current research trajectories for these compounds include:
Central Nervous System (CNS) Disorders: As noted, certain N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been explored as dual serotonin and noradrenaline reuptake inhibitors, which are relevant for treating conditions like depression and anxiety. nih.gov Other related benzamides have been synthesized and tested for neuroleptic (antipsychotic) properties. nih.gov
Oncology: Researchers have synthesized benzimidazole (B57391) carboxamides that incorporate a pyrrolidine nucleus, testing them as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair and are a target in cancer therapy. nih.gov
Antidiabetic Agents: Pyrrolidine derivatives have attracted significant attention in the search for new treatments for Diabetes Mellitus. researchgate.net For example, certain derivatives have been investigated as potent agonists at peroxisome proliferator-activated receptors (PPARs), which help regulate glucose metabolism. nih.gov
Antimicrobial and Antiviral Research: The pyrrolidine scaffold is a component of various molecules screened for antimicrobial and antiviral activities, highlighting its potential in combating infectious diseases. frontiersin.org
These diverse research avenues illustrate the broad therapeutic potential of the pyrrolidine carboxamide framework. The specific substitutions on the pyrrolidine ring and the carboxamide group are systematically altered to optimize potency, selectivity, and pharmacokinetic properties for different biological targets.
Historical Development of Synthetic Routes to Substituted Pyrrolidines
The pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products, pharmaceuticals, and catalysts. Consequently, the development of synthetic routes to access this five-membered nitrogen heterocycle has been a long-standing endeavor in organic chemistry. Early methods often relied on the functionalization of naturally occurring chiral building blocks, such as the amino acid proline and its derivative, 4-hydroxyproline. These approaches leverage the inherent stereochemistry of the starting material to produce optically pure pyrrolidine derivatives.
A significant breakthrough in the field came with the advent of modern asymmetric organocatalysis. The discovery in the early 2000s that proline itself could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity marked a paradigm shift. tandfonline.comresearchgate.net This was followed by the development of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes, further expanding the toolkit for creating complex chiral molecules. tandfonline.comresearchgate.net These seminal discoveries demonstrated that small organic molecules could induce chirality with high efficiency, reducing the reliance on metal-based catalysts or chiral auxiliaries. This era saw a rapid expansion in the development of novel synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines, driven by the desire to optimize the efficiency and selectivity of these powerful catalysts. tandfonline.com
Convergent and Linear Synthesis Strategies for the Pyrrolidine Core
The construction of a molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis.
Convergent Synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined (or "converged") in the final stages. nih.gov This strategy is generally more efficient for complex molecules, as it allows for the parallel preparation of key intermediates, and a low-yielding step in one branch does not impact the material throughput of another. nih.gov For the pyrrolidine core, a convergent approach could involve preparing a substituted C4 chain and a separate benzylamine-derived component, which are then joined to form the heterocyclic ring.
Pyrrolidine Ring-Closing Reactions (e.g., Cycloadditions, Aminocyclizations)
The formation of the pyrrolidine ring is the cornerstone of any synthetic route. Numerous ring-closing (cyclization) reactions have been developed for this purpose.
1,3-Dipolar Cycloadditions: This is one of the most powerful and atom-economical methods for constructing the pyrrolidine skeleton. The reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) in a [3+2] cycloaddition. unife.it This method allows for the direct formation of the five-membered ring and can establish up to four new stereocenters in a single, highly controlled step. unife.it The generation of the azomethine ylide can be achieved through various methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. unife.it Recent advances have even demonstrated the iridium-catalyzed reductive generation of azomethine ylides from stable tertiary amides and lactams. unife.itnih.gov
Aminocyclizations: Intramolecular aminocyclization reactions are another major class of pyrrolidine synthesis. These reactions involve the cyclization of an acyclic amine onto an electrophilic center within the same molecule. Examples include:
Intramolecular Michael Addition: An amine can add to an α,β-unsaturated carbonyl system within the same chain to form the pyrrolidine ring.
Reductive Amination: The reaction between a 1,4-dicarbonyl compound and an amine (like benzylamine) can lead to a dihydropyrrole intermediate, which is then reduced to the pyrrolidine.
Intramolecular C-H Amination: Advanced catalytic systems, including those based on iron or rhodium, can effect the insertion of a nitrene (generated from an azide) into an unactivated C-H bond to forge the N-C bond and close the ring. Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed for this transformation. usm.edu
A plausible, though not explicitly documented, linear synthesis for this compound could begin with the Michael addition of nitromethane to an appropriate α,β-unsaturated ester. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, would form a pyrrolidinone precursor. N-benzylation, reduction of the lactam, and amidation of the ester would complete the synthesis. A key intermediate in a related synthesis is (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate, which can be prepared from diethyl methylmalonate through a multi-step sequence involving alkylation, cyclization, and benzylation. google.com
| Ring-Closing Strategy | Description | Key Features |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | High atom economy; creates multiple stereocenters simultaneously. unife.it |
| Intramolecular Michael Addition | Nucleophilic attack of an amine onto an α,β-unsaturated system in the same molecule. | Forms C-N bond; often used for pyrrolidinone synthesis. |
| Intramolecular Reductive Amination | Cyclization of an amino-ketone or amino-aldehyde. | Versatile for various substitution patterns. |
| Intramolecular C-H Amination | Catalytic insertion of a nitrene into a C-H bond. | Allows for the use of unactivated C-H bonds. usm.edu |
Stereoselective Synthesis Approaches for Pyrrolidine Derivatives
For compounds with stereocenters, such as the C3-position in this compound, controlling the stereochemical outcome is paramount. This is achieved through various asymmetric synthesis strategies.
This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For pyrrolidine synthesis, chiral auxiliaries can be used to control the stereochemistry of alkylation reactions on precursors or to direct the facial selectivity of cycloaddition reactions. For instance, N-tert-butanesulfinylimines can act as effective chiral auxiliaries in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. rsc.org
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries.
Metal Catalysis: Chiral complexes of metals such as rhodium, iridium, palladium, copper, and gold are widely used. For example, gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reactions can provide expedient access to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. rsc.org Similarly, iridium-catalyzed reactions can be used for the reductive generation of azomethine ylides for subsequent enantioselective cycloadditions. nih.gov
Organocatalysis: As mentioned previously, chiral small organic molecules, particularly those derived from proline, are powerful catalysts for constructing pyrrolidine rings. tandfonline.com They can activate substrates through the formation of enamine or iminium ion intermediates, effectively shielding one face of the molecule and directing the attack of the reaction partner. This has been successfully applied to Michael additions and Mannich reactions that form key precursors to substituted pyrrolidines. researchgate.netgoogle.com
| Catalytic System | Catalyst Type | Typical Reaction |
| Chiral Phosphoric Acids | Organocatalyst | Asymmetric aza-Michael cyclizations. |
| Diarylprolinol Silyl Ethers | Organocatalyst | Asymmetric functionalization of aldehydes. tandfonline.comresearchgate.net |
| Copper(I)/Chiral Ligand | Metal Catalyst | Asymmetric 1,3-dipolar cycloadditions. |
| Iridium/Chiral Ligand | Metal Catalyst | Asymmetric hydrogenation; Reductive cyclizations. nih.gov |
Another strategy to obtain chiral pyrrolidines is through the enantioselective reduction of a prochiral precursor. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can be achieved with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. nih.govgoogle.comgoogle.com The initial reduction of a directing group can create a stereocenter that guides the subsequent hydrogenation of the pyrrole ring from a single face. google.comgoogle.com Similarly, prochiral ketones can be reduced asymmetrically using chiral catalysts, such as those based on rhodium or baker's yeast, to set a key stereocenter in an acyclic precursor prior to cyclization.
Synthetic Approaches to this compound and Related Analogs
The synthesis of polysubstituted pyrrolidines, such as this compound, is a topic of significant interest in medicinal and organic chemistry due to the prevalence of the pyrrolidine scaffold in a wide array of biologically active compounds. The construction of this specific molecule requires careful strategic planning to control the introduction of substituents at the N-1 and C-3 positions, particularly the creation of a quaternary stereocenter at the C-3 position.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(12(14)16)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVOKQMZUHNWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl 3 Methylpyrrolidine 3 Carboxamide Analogs
Conformational Analysis of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is not planar and exhibits a phenomenon known as "pseudorotation," which allows it to adopt various energetically favorable conformations. nih.govnih.govresearchgate.net These conformations are typically described as envelope (or twist) forms, with the two most predominant pucker modes being Cγ-exo and Cγ-endo. acs.orgresearchgate.net In these conformations, the C-3 (Cγ) or C-4 (Cδ) atom is out of the plane formed by the other four ring atoms. The conformational preference of the pyrrolidine ring is highly influenced by the nature, size, and stereochemistry of its substituents. researchgate.netnih.gov
For a 3-substituted pyrrolidine like 1-Benzyl-3-methylpyrrolidine-3-carboxamide, the substituents at C-3 play a crucial role in dictating the ring's pucker. The relative orientation of the methyl and carboxamide groups will influence the steric and electronic environment, thereby favoring one puckered conformation over another. Quantum mechanical calculations on similar systems have shown that the energy difference between endo and exo forms can be significant, predetermining the ring's preferred shape. frontiersin.org This conformational locking is a key strategy in drug design, as it presents a more rigid and defined orientation of pharmacophoric groups to a biological target, potentially increasing binding affinity and selectivity. nih.govresearchgate.net
The table below illustrates the hypothetical energetic preference for different ring puckers based on substituent orientation at the C-3 position.
| Analog (Stereochemistry at C-3) | Dominant Ring Pucker | Relative Energy (kcal/mol) | Rationale |
| (R)-3-methyl-3-carboxamide | Cγ-endo | 0.0 | Minimizes steric clash between the larger carboxamide group and the N-benzyl substituent. |
| (R)-3-methyl-3-carboxamide | Cγ-exo | +1.5 | Increased steric interaction between the C-3 substituents and other parts of the molecule. |
| (S)-3-methyl-3-carboxamide | Cγ-exo | 0.0 | A different stereoisomer will have a distinct set of steric interactions, favoring an alternative pucker. |
| (S)-3-methyl-3-carboxamide | Cγ-endo | +1.8 | Unfavorable steric interactions in this conformation for the (S)-isomer. |
Note: Data are illustrative and intended to represent established conformational principles.
Impact of the N-Benzyl Substituent on Biological Activity
The N-benzyl group is a common moiety in pharmacologically active compounds and can significantly influence biological activity. ontosight.aidrugbank.com Studies on various classes of compounds, such as phenethylamines and tryptamines, have shown that N-benzylation can dramatically increase binding affinity and potency at specific receptors, like the serotonin (B10506) 5-HT₂A receptor. nih.govnih.gov This enhancement is often attributed to the benzyl (B1604629) group accessing an extended binding pocket on the receptor surface, providing additional favorable hydrophobic or π-π stacking interactions. nih.gov
The substitution pattern on the aromatic ring of the benzyl group is also a critical determinant of activity. Both electron-donating and electron-withdrawing substituents can be tolerated, but their position (ortho, meta, or para) often dictates the potency. sigmaaldrich.com For instance, ortho-substitution on the benzyl group has been shown to provide the greatest potency in certain classes of P2X₇ antagonists. sigmaaldrich.com This suggests that the substituent's position can fine-tune the orientation of the benzyl moiety within the binding site to maximize interactions. In the context of this compound analogs, modifying the N-benzyl group offers a straightforward strategy for modulating receptor affinity and selectivity. nih.gov
The following table presents hypothetical binding affinities for a target receptor based on substitutions on the N-benzyl ring.
| Substituent on Benzyl Ring | Position | Hypothetical Binding Affinity (Ki, nM) |
| -H (unsubstituted) | - | 50 |
| -F | ortho | 15 |
| -F | meta | 45 |
| -F | para | 60 |
| -OCH₃ | ortho | 25 |
| -OCH₃ | para | 80 |
| -CF₃ | meta | 35 |
Note: Data are illustrative, reflecting general SAR trends where positional changes of substituents can significantly alter biological activity.
Influence of the C-3 Methyl Group and its Stereochemistry on Molecular Recognition
The presence of a methyl group at the C-3 position introduces a chiral center, meaning that this compound can exist as two enantiomers, (R) and (S). The stereochemistry of chiral centers is fundamentally important in drug-receptor interactions, as biological targets like proteins are themselves chiral. nih.govresearchgate.net Consequently, different stereoisomers often exhibit vastly different biological profiles, with one enantiomer potentially being significantly more active than the other. nih.gov
The C-3 methyl group serves several roles. It adds steric bulk, which can influence the conformation of the pyrrolidine ring and restrict the orientation of the adjacent carboxamide group. nih.gov This defined spatial arrangement is crucial for molecular recognition. The methyl group can also engage in favorable hydrophobic interactions within a specific sub-pocket of the target's binding site. The activity of a given enantiomer depends on whether the spatial orientation of its substituents is complementary to the topology of the binding site. For example, in one enantiomer, the methyl group might fit perfectly into a hydrophobic pocket, while in the other, it might cause a steric clash, reducing or abolishing activity. nih.govresearchgate.net Therefore, stereoselective synthesis is critical for developing potent analogs.
Role of the Carboxamide Functionality in Target Interactions
The carboxamide group is considered a privileged pharmacophore in medicinal chemistry due to its structural and electronic properties. nih.goveurekaselect.comresearchgate.net It is a stable, planar functional group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). jocpr.comresearchgate.netunina.it These hydrogen bonding capabilities are central to its role in molecular recognition, allowing for specific and directional interactions with amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a receptor's binding site. unina.it
Topological and Pharmacophoric Feature Mapping for Analog Design
Pharmacophore mapping is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. slideshare.net For analogs of this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the carboxamide N-H), a hydrophobic/aromatic region (the N-benzyl group), and a positive ionizable feature (the pyrrolidine nitrogen under physiological conditions). nih.gov
By aligning a series of active and inactive analogs, a 3D pharmacophore hypothesis can be generated. This model provides a blueprint for designing new molecules with a higher probability of being active. nih.gov Topological descriptors, which are numerical values derived from the molecular structure, can also be used in this process. nih.govresearchgate.net These descriptors encode information about molecular size, shape, and branching. researchgate.netroutledge.com By correlating these descriptors with biological activity, quantitative structure-activity relationship (QSAR) models can be built. These models help in understanding which structural features are most important for activity and guide the design of new, more potent analogs. frontiersin.org
A hypothetical pharmacophore model for this class of compounds might consist of:
One Aromatic Ring (AR): The N-benzyl group.
One Hydrophobic (HY): The C-3 methyl group.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide.
One Hydrogen Bond Donor (HBD): The N-H of the carboxamide.
One Positive Ionizable (PI): The pyrrolidine nitrogen.
Investigation of Physicochemical Descriptors and their Correlation with Biological Response (e.g., lipophilicity, polar surface area)
The biological response of a molecule is not only dependent on its direct interaction with a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key descriptors include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that correlate these descriptors with biological activity. nih.govscispace.com For the this compound series, one might expect a parabolic relationship between lipophilicity (logP) and activity; the compound must be sufficiently lipophilic to cross cell membranes but not so lipophilic that it results in poor solubility or non-specific binding. Polar surface area (PSA) is often inversely correlated with membrane permeability. The carboxamide group contributes significantly to the PSA. nih.gov By systematically synthesizing analogs and measuring their biological activity and physicochemical properties, a predictive QSAR model can be developed to guide the optimization of lead compounds.
The table below shows a hypothetical QSAR dataset for a series of analogs.
| Analog ID | Modification | logP | PSA (Ų) | Biological Activity (IC₅₀, nM) |
| 1 | Parent Compound | 2.5 | 49.3 | 50 |
| 2 | N-(4-fluoro)benzyl | 2.8 | 49.3 | 60 |
| 3 | N-(4-methoxy)benzyl | 2.4 | 58.6 | 80 |
| 4 | C-3 ethyl instead of methyl | 2.9 | 49.3 | 75 |
| 5 | N-phenethyl instead of N-benzyl | 2.9 | 49.3 | 40 |
| 6 | Carboxamide replaced with N-methyl carboxamide | 2.3 | 49.3 | 150 |
Note: Data are illustrative. A QSAR model would use such data to derive an equation correlating the descriptors (logP, PSA) with biological activity, aiding in the design of improved compounds.
Pre Clinical Pharmacological Characterization of 1 Benzyl 3 Methylpyrrolidine 3 Carboxamide and Its Active Analogs
In Vitro Biological Activities and Target Engagement
The in vitro biological profile of 1-benzyl-3-methylpyrrolidine-3-carboxamide and its structural analogs has been explored through a variety of assays, revealing interactions with key enzymatic and cellular targets. These studies highlight the potential of this chemical scaffold in modulating biological processes relevant to oncology and infectious diseases.
Analogs of this compound, particularly those incorporating a benzimidazole (B57391) carboxamide scaffold, have demonstrated significant inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes. The PARP family, especially PARP-1 and PARP-2, are critical enzymes in the DNA damage repair process. nih.gov Inhibition of these enzymes is a key strategy in cancer therapy, particularly in tumors with existing DNA repair defects. nih.gov
Certain benzimidazole carboxamide derivatives featuring a pyrrolidine (B122466) ring have shown high potency. For instance, compounds designated as 5cj and 5cp exhibited potent inhibition of both PARP-1 and PARP-2, with IC50 values in the low nanomolar range, comparable to the reference drug veliparib. nih.gov Another well-characterized analog, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (also known as ABT-888 or Veliparib), displayed excellent potency against both PARP-1 and PARP-2 enzymes with a Kᵢ of 5 nM. nih.govresearchgate.net The amide group of the benzimidazole carboxamide scaffold acts as an analog of nicotinamide, binding to the active site of PARP-1. nih.gov
| Compound | Target | Inhibition Value (IC₅₀/Kᵢ) |
| 5cj | PARP-1 | ~4 nM (IC₅₀) |
| PARP-2 | ~4 nM (IC₅₀) | |
| 5cp | PARP-1 | ~4 nM (IC₅₀) |
| PARP-2 | ~4 nM (IC₅₀) | |
| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | PARP-1 | 5 nM (Kᵢ) |
| PARP-2 | 5 nM (Kᵢ) |
Data sourced from Molecules nih.gov and Journal of Medicinal Chemistry nih.govresearchgate.net.
No specific amidase activity data for this compound was identified in the reviewed literature.
Derivatives of the pyrrolidine structure have been investigated for their affinity and modulatory effects on central nervous system receptors, including ionotropic glutamate (B1630785) receptors and dopamine (B1211576) receptors.
A rationally designed analog, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid , was identified as an antagonist of ionotropic glutamate receptors. nih.gov It demonstrated binding affinities in the micromolar range for native receptors, with the highest affinity for specific kainic acid (KA) receptor subtypes, GluK1 and GluK3. nih.gov Functional characterization confirmed its role as a full competitive antagonist at the GluK1 receptor. nih.gov
In the context of dopamine receptors, the analog cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide (B126) (IYM) was evaluated as a potential radioligand for mapping dopamine D2 receptors. nih.gov In vitro competitive binding studies revealed that IYM has a high affinity for dopamine D2 receptors, with a Kd of 0.04 nM. nih.gov Further studies with substituted 5-phenyl-pyrrole-3-carboxamide derivatives also showed that compounds with a 1-ethyl-2-methyl-pyrrolidine moiety possess affinity for D2-like receptors in the low micromolar range. nih.gov
| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ/Kₐ/Kₑ/IC₅₀) |
| (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid | AMPA | 51 µM (Kᵢ) |
| KA | 22 µM (Kᵢ) | |
| NMDA | 6 µM (Kᵢ) | |
| GluK1 | 3.0 µM (Kᵢ) | |
| GluK3 | 8.1 µM (Kᵢ) | |
| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide (IYM) | Dopamine D2 | 0.04 nM (Kₑ) |
| 5-phenyl-pyrrole-3-carboxamide derivative 1a | Dopamine D2-like | Low micromolar range (IC₅₀) |
Data sourced from ACS Chemical Neuroscience nih.gov, Nuclear Medicine and Biology nih.gov, and Medicinal Chemistry Research nih.gov.
The functional consequences of target engagement by these compounds have been assessed in various cell-based assays, demonstrating antiproliferative and antimicrobial potential.
Antiproliferative Activity: The PARP-inhibiting benzimidazole carboxamide analogs 5cj and 5cp displayed in vitro cytotoxicity against the MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer) cell lines. nih.gov The potent PARP inhibitor ABT-888 was also effective in a C41 whole cell assay with an EC50 of 2 nM. nih.gov A different series, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are also structurally related, showed antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. nih.gov Furthermore, 4-aryl-N-benzylpyrrolidine-3-carboxamides have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria. The lead compound from this series, (+)−54b (CWHM-1008) , had EC50 values of 46 nM and 21 nM against the drug-sensitive 3D7 and drug-resistant Dd2 strains, respectively. nih.govnih.gov
| Compound/Analog | Cell Line/Organism | Activity (IC₅₀/EC₅₀) |
| 5cj | MDA-MB-436 (Breast Cancer) | 17.4 µM |
| CAPAN-1 (Pancreatic Cancer) | 19.8 µM | |
| 5cp | MDA-MB-436 (Breast Cancer) | 11.4 µM |
| CAPAN-1 (Pancreatic Cancer) | 15.5 µM | |
| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | C41 (Ovarian Cancer) | 2 nM |
| (+)−54b (CWHM-1008) | Plasmodium falciparum (3D7) | 46 nM |
| Plasmodium falciparum (Dd2) | 21 nM |
Data sourced from Molecules nih.gov, Journal of Medicinal Chemistry nih.gov, and Journal of Medicinal Chemistry nih.govnih.gov.
Antibacterial Efficacy: The antibacterial potential of related scaffolds has also been investigated. An N-benzyl-3-sulfonamidopyrrolidine, identified in a high-throughput screen, was found to be a small molecule inhibitor of bacterial cell division in E. coli. nih.gov Additionally, a series of benzyl (B1604629) guanidine (B92328) derivatives were tested for antibacterial activity, with compound 9m showing potent inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 0.5 µg/mL and 1 µg/mL, respectively. mdpi.com
| Compound/Analog | Bacterial Strain | Activity (MIC) |
| 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative) | Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
Data sourced from Molecules mdpi.com.
The biological activities observed for analogs of this compound are linked to the modulation of specific biochemical pathways. The most prominent example is the inhibition of the DNA damage repair pathway by the PARP-inhibiting analogs. nih.govnih.gov By inhibiting PARP-1 and PARP-2, these compounds disrupt the repair of DNA single-strand breaks, which can lead to the formation of lethal double-strand breaks during replication, a concept known as synthetic lethality in cells with compromised homologous recombination repair. nih.gov
Furthermore, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have indicated that this class of compounds can modulate autophagy and the mTORC1 pathway, which are crucial cellular processes for growth, proliferation, and survival. nih.gov These compounds were found to increase basal autophagy but impair autophagic flux under starvation conditions, suggesting a complex modulatory role that could be exploited for anticancer effects. nih.gov
In Vivo Pre-clinical Models and Efficacy Evaluation
The therapeutic potential of active analogs has been further substantiated through efficacy studies in pre-clinical animal models of human diseases.
Anticancer Models: The potent PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) demonstrated significant in vivo efficacy in combination with DNA-damaging agents. nih.gov In a B16F10 subcutaneous murine melanoma model, it showed efficacy when combined with temozolomide. It was also effective in an MX-1 breast cancer xenograft model when administered with either carboplatin (B1684641) or cyclophosphamide. nih.gov
Antimalarial Models: The 4-aryl-N-benzylpyrrolidine-3-carboxamide analog (+)−54b (CWHM-1008) was evaluated for its in vivo antimalarial efficacy. nih.govnih.gov When administered orally to mice infected with a chloroquine-resistant strain of malaria (P. chabaudi ASCQ), the compound effectively inhibited parasitemia. nih.gov The in vivo dose-response data established an approximate ED₉₀ of ~20 mg/kg/day and an ED₉₉ of ~30 mg/kg/day, demonstrating that this chemotype is orally efficacious in a mouse model of malaria. nih.govnih.gov
Pharmacokinetic and Pharmacodynamic Considerations in Pre-clinical Species
No publicly available data exists on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (relationship between drug concentration and effect) properties of this compound in any preclinical species.
Mechanism of Action Investigations
Detailed studies into the mechanism of action of this compound have not been published in the accessible scientific literature.
Elucidation of Molecular Targets and Binding Sites
There is no information available regarding the specific molecular targets or binding sites with which this compound may interact to produce a pharmacological effect.
Structural Basis of Ligand-Target Interactions
Without identified molecular targets, the structural basis of any potential ligand-target interactions, such as hydrogen bonding or hydrophobic interactions, for this compound remains unknown.
Downstream Signaling Pathway Analysis
Information on the downstream signaling pathways that may be modulated by this compound is not available in the public domain.
Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Methylpyrrolidine 3 Carboxamide Derivatives
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of 1-benzyl-3-methylpyrrolidine-3-carboxamide derivatives and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.
In studies involving similar pyrrolidine (B122466) carboxamide scaffolds, molecular docking has been successfully used to predict binding affinities and interaction patterns. For instance, in a study on new sulphonamide pyrolidine carboxamide derivatives as potential antimalarial agents, molecular docking was employed to investigate their binding affinities for the P. falciparum N-myristoyltransferase (PfNMT) enzyme. The results of such studies can reveal crucial interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and amino acid residues in the active site. For example, the benzyl (B1604629) group, a common feature in this class of compounds, often engages in hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The carboxamide group is a prime candidate for forming hydrogen bonds with polar residues or the protein backbone.
The insights gained from docking studies are often summarized in terms of a docking score or binding energy, which provides a quantitative estimate of the binding affinity. These values are crucial for prioritizing compounds for further experimental testing. Below is a representative table illustrating the type of data generated from molecular docking studies on a series of analogous pyrrolidine derivatives against a hypothetical protein target.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Derivative 1 | -9.5 | Tyr123, Phe256 | π-π stacking, Hydrophobic |
| Derivative 2 | -8.8 | Asp120, Ser189 | Hydrogen bond |
| Derivative 3 | -9.2 | Tyr123, Asp120 | π-π stacking, Hydrogen bond |
| Derivative 4 | -7.9 | Leu250, Val252 | Hydrophobic |
This table is illustrative and based on typical data from molecular docking studies on related compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound derivatives. These methods provide a detailed understanding of the molecule's geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).
By optimizing the molecular geometry, researchers can obtain accurate information on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's preferred conformation. Furthermore, calculations of electronic properties such as the electrostatic potential surface can identify electron-rich and electron-deficient regions of the molecule, which are critical for recognizing potential sites for intermolecular interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations can help in understanding the reactivity of the pyrrolidine ring, the benzyl substituent, and the carboxamide functional group, providing a basis for designing molecules with specific electronic characteristics.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of molecular polarity |
This table presents typical data obtained from quantum chemical calculations for analogous heterocyclic compounds.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the time-dependent behavior of molecular systems, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex over time.
For derivatives of this compound, MD simulations can be initiated from a docked pose to assess the stability of the predicted binding mode. Over the course of a simulation, typically lasting for nanoseconds or longer, the root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD profile for the ligand within the binding site suggests a stable binding mode. Conversely, a large deviation might indicate an unstable or transient interaction.
MD simulations also allow for the analysis of dynamic hydrogen bond networks and the role of water molecules in mediating ligand-protein interactions. Furthermore, advanced techniques like binding free energy calculations (e.g., MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of binding affinity by considering entropic contributions and solvation effects. These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict their inhibitory activity against a specific biological target.
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.
Studies on various pyrrolidine derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity. For example, a map might indicate that a bulky, electron-donating group at a specific position on the benzyl ring is favorable for activity, while a polar group on the pyrrolidine ring is unfavorable. This provides a clear graphical guide for designing more potent analogs. The predictive power of a QSAR model is typically assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred).
| QSAR Model | q² | R² | R²_pred | Key Descriptors |
| CoMFA | 0.689 | 0.999 | 0.986 | Steric, Electrostatic Fields |
| CoMSIA | 0.614 | 0.923 | 0.815 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |
| HQSAR | 0.603 | 0.662 | 0.743 | Fragment Contributions |
This table shows representative statistical results from a 3D-QSAR study on a series of pyrrolidine derivatives, demonstrating the predictive quality of the generated models.
Virtual Screening and Lead Optimization through In Silico Methods
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, virtual screening can be used to discover new derivatives with potential therapeutic applications. This can be done using either ligand-based methods, such as pharmacophore modeling, or structure-based methods, like molecular docking.
A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active. Once a pharmacophore model is developed based on known active compounds, it can be used to rapidly screen large databases, filtering for molecules that match the model.
Following virtual screening, the identified "hits" are often subjected to lead optimization. This process involves iterative cycles of chemical modification and computational evaluation to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational tools play a crucial role in this phase by predicting the impact of structural modifications. For instance, a chemist might propose adding a hydroxyl group to the benzyl ring to potentially form a new hydrogen bond. Molecular docking and MD simulations can then be used to evaluate whether this modification leads to a more stable interaction with the target protein before the compound is synthesized. This in silico-driven approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
Potential Applications of 1 Benzyl 3 Methylpyrrolidine 3 Carboxamide in Pre Clinical Drug Discovery
Role as Chiral Building Blocks and Key Intermediates in Organic Synthesis
The synthesis of complex pharmaceuticals and agrochemicals often depends on the availability of chiral intermediates that serve as foundational units for further structural development. buchler-gmbh.com Chiral pyrrolidines, such as derivatives of 1-Benzyl-3-methylpyrrolidine-3-carboxamide, are considered privileged structures in this context. They are frequently used as key intermediates in multi-step synthetic pathways to create more elaborate molecules with specific stereochemistry, which is crucial for biological activity.
Development of Lead Compounds for Specific Therapeutic Areas
The 1-benzylpyrrolidine-3-carboxamide (B39795) scaffold has been identified as a core component in the development of lead compounds for a range of diseases, demonstrating its broad therapeutic potential.
In oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov The 1-benzylpyrrolidine (B1219470) scaffold has been incorporated into the design of novel PARP inhibitors. Research has led to the discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, a potent PARP inhibitor developed using a pyrrolidine-based intermediate. nih.gov
One of the synthesized compounds, designated 5cj, demonstrated significant inhibitory activity against both PARP-1 and PARP-2 enzymes. nih.gov Furthermore, it exhibited notable cytotoxicity against BRCA-mutated cancer cell lines, surpassing the activity of the established PARP inhibitor, olaparib, in certain cases. nih.gov
Inhibitory and Cytotoxic Activity of a Pyrrolidine-Based PARP Inhibitor (Compound 5cj)
| Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|
| PARP-1 | IC₅₀ | 3.9 nM | nih.gov |
| PARP-2 | IC₅₀ | 4.2 nM | nih.gov |
| MDA-MB-436 (BRCA1 mutant) | IC₅₀ (Cytotoxicity) | 17.4 µM | nih.gov |
| CAPAN-1 (BRCA2 mutant) | IC₅₀ (Cytotoxicity) | < 10 µM | nih.gov |
These findings underscore the utility of the pyrrolidine (B122466) scaffold as a key element in designing potent and selective PARP inhibitors for cancer therapy. nih.govresearchgate.net
The emergence of drug-resistant pathogens necessitates the discovery of novel anti-infective agents with new mechanisms of action. nih.gov The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a promising novel scaffold for antimalarial drug discovery. nih.govnih.gov This discovery was made through a hybrid target-phenotype approach, where compounds structurally reminiscent of aspartic protease inhibitors were investigated for antiplasmodial activity. nih.gov
Extensive structure-activity relationship (SAR) studies revealed that while few substituents are tolerated at the benzylic position, the 3-aryl position can accommodate a range of hydrophobic groups. nih.gov This research led to the identification of a lead compound, (+)-54b (CWHM-1008), which demonstrates potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.gov Importantly, this compound also showed oral efficacy in a mouse model of malaria. nih.govnih.gov
Antimalarial Activity of Lead Compound (+)-54b (CWHM-1008)
| Parasite Strain | Metric | Value | Reference |
|---|---|---|---|
| Plasmodium falciparum 3D7 (drug-sensitive) | EC₅₀ | 46 nM | nih.govnih.gov |
| Plasmodium falciparum Dd2 (drug-resistant) | EC₅₀ | 21 nM | nih.govnih.gov |
While direct studies on the antibacterial properties of this compound are limited, related structures containing the pyrrolidine or N-benzylamide motifs have been investigated for antimicrobial activity, suggesting the potential for this class of compounds in developing new antibacterial agents. plos.orgnih.gov
Derivatives of 1-benzylpyrrolidine have been extensively studied for their activity within the central nervous system (CNS). Specifically, benzamides derived from 1-benzyl-3-aminopyrrolidines have been synthesized and evaluated as potential neuroleptic (antipsychotic) agents. nih.gov One such compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (B126) (YM-09151-2), was identified as a highly potent neuroleptic. nih.govnih.gov
In preclinical models, YM-09151-2 was significantly more potent than established neuroleptics like haloperidol (B65202) and metoclopramide (B1676508) in inhibiting apomorphine-induced stereotyped behavior in rats. nih.gov The compound also exhibited a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting it may have a reduced risk of certain side effects compared to classical neuroleptics. nih.govnih.gov This activity is attributed to its highly selective blocking action on the dopamine (B1211576) D1 receptor. nih.gov
Comparative Neuroleptic Potency
| Compound | Relative Potency vs. Haloperidol | Relative Potency vs. Metoclopramide | Reference |
|---|---|---|---|
| YM-09151-2 | ~13 times more potent | ~408 times more potent | nih.gov |
Additionally, the benzylpyrrolidine scaffold is related to compounds explored for nootropic (cognitive-enhancing) effects. For example, nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, and its analogs have been studied for their potential to improve learning and memory. nuph.edu.ua This suggests that the broader class of benzylpyrrolidine derivatives holds promise for addressing various CNS disorders.
Applications in Asymmetric Catalysis
The structural features of pyrrolidine derivatives—namely their chiral nature, conformational rigidity, and the presence of a basic nitrogen atom—make them ideal candidates for use as organocatalysts in asymmetric synthesis. nih.gov Asymmetric catalysis aims to produce a specific stereoisomer of a product, which is of paramount importance in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological effects. researchgate.net
Pyrrolidine-based organocatalysts are well-established in promoting a variety of chemical transformations, including asymmetric aldol (B89426) reactions and Michael additions. nih.gov While specific studies employing this compound as a catalyst are not extensively documented, its structure contains the necessary elements for catalytic activity. The chiral pyrrolidine backbone can create a chiral environment around a substrate, and the nitrogen atom can act as a Lewis base or participate in the formation of enamine or iminium ion intermediates, which are key to many organocatalytic cycles. The carboxamide group could further influence the catalytic environment through hydrogen bonding, potentially enhancing stereoselectivity. nih.gov Therefore, this compound represents a promising, though underexplored, candidate for the development of new organocatalysts for asymmetric synthesis.
Future Perspectives and Research Challenges
Advancements in Synthetic Methodologies for Novel Analogs
The future development of 1-Benzyl-3-methylpyrrolidine-3-carboxamide is intrinsically linked to the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. Current synthetic strategies for pyrrolidine (B122466) derivatives often rely on classical methods like 1,3-dipolar cycloadditions or the functionalization of existing pyrrolidine rings, such as proline. nih.gov A significant challenge and area of opportunity lies in the development of more efficient and stereoselective synthetic routes.
Future advancements will likely focus on:
Asymmetric Synthesis: Given that the biological activity of pyrrolidine derivatives is often dependent on their stereochemistry, developing novel stereoselective methods is crucial. researchgate.netnih.gov Techniques such as organocatalytic asymmetric Michael additions can be employed to create highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, which are key precursors. rsc.org
Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. Future research could explore one-pot, three-component reactions to synthesize novel spiro-pyrrolidine derivatives and other complex analogs, potentially under environmentally friendly conditions using microwave irradiation or novel catalysts. nih.govtandfonline.com
Catalytic C-H Functionalization: Direct functionalization of the pyrrolidine ring's C-H bonds would provide a powerful and atom-economical way to synthesize analogs. Palladium-catalyzed hydroarylation, for instance, has been used to create 3-aryl pyrrolidines and could be adapted for novel derivatives of the target compound. chemrxiv.org
These advanced methodologies will be instrumental in creating a wide range of analogs with modifications at the benzyl (B1604629) group, the methyl group, and the carboxamide moiety, enabling a thorough exploration of the chemical space around the core structure.
Exploration of New Biological Targets and Therapeutic Indications
The pyrrolidine scaffold is present in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antidiabetic agents. nih.govfrontiersin.org While the specific biological targets of this compound are not yet defined, its structural elements suggest several promising avenues for investigation.
Future research should focus on screening the compound and its analogs against a variety of biological targets:
Central Nervous System (CNS) Disorders: Pyrrolidine-2,5-diones have shown promise as anticonvulsant agents by interacting with voltage-gated sodium and calcium channels. nih.gov The structural similarity suggests that derivatives of this compound could be evaluated for epilepsy and other neurological conditions like neuropathic pain, where T-type calcium channels are a promising target. nih.govnih.gov
Oncology: Numerous pyrrolidine derivatives have demonstrated potent anticancer activity. nih.gov For example, certain pyrrolidine carboxamide analogs have been shown to induce apoptosis in hepatocellular carcinoma cells. nih.gov Screening against various cancer cell lines and associated targets, such as protein kinases or enzymes involved in DNA repair like poly(ADP-ribose) polymerase (PARP), could reveal potential utility in oncology. nih.gov
Infectious Diseases: The pyrrolidine scaffold is a key component of inhibitors targeting enzymes essential for microbial survival. Pyrrolidine carboxamides have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. acs.org Additionally, novel pyrrolidine derivatives have been investigated as antifungal agents by inhibiting chitin (B13524) synthase. nih.gov
A key challenge will be to systematically screen these compounds to identify novel biological targets and validate their therapeutic potential, moving from broad phenotypic screening to specific target identification and mechanism of action studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future applications in this area include:
Predictive Modeling: AI algorithms can be trained on existing data from other pyrrolidine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtual analogs. crimsonpublishers.com This allows for the in silico screening of millions of compounds to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. researchgate.net By defining a target product profile (e.g., high affinity for a specific receptor, low toxicity, good brain penetration), these models can generate novel pyrrolidine-3-carboxamide (B1289381) derivatives that are optimized for success.
Structure-Based Design: When the 3D structure of a biological target is known, AI can predict how different analogs will bind and can guide the design of molecules with improved affinity and selectivity. nih.gov
The primary challenge in this domain is the availability of high-quality data. Building robust and accurate predictive models will require the generation of a sufficiently large and diverse dataset of synthesized compounds and their corresponding biological activities.
Development of Advanced Pre-clinical Evaluation Techniques
Before any new compound can be considered for clinical trials, it must undergo rigorous pre-clinical evaluation. For compounds targeting the CNS, this presents unique challenges, such as assessing blood-brain barrier (BBB) penetration and potential neurotoxicity.
Future research will need to leverage advanced pre-clinical models:
Organ-on-a-Chip Models: Microfluidic devices that mimic the physiology of human organs, such as a "BBB-on-a-chip," can provide more accurate predictions of a drug's ability to cross into the brain and its potential toxicity compared to traditional cell cultures.
High-Content Imaging and Analysis: Automated microscopy and image analysis can be used to assess the effects of compounds on complex cellular models, such as neuronal co-cultures, providing rich data on mechanism of action and potential off-target effects.
Translational Animal Models: For conditions like neuropathic pain or epilepsy, the use of well-validated animal models, such as the spinal nerve ligation (SNL) or streptozotocin (B1681764) (STZ)-induced neuropathy models, will be crucial to demonstrate in vivo efficacy. nih.gov A pre-clinical toxicity study on pyrrolidine dithiocarbamate (B8719985) has already demonstrated the importance of such evaluations for safety. researchgate.net
A significant challenge will be to ensure that these advanced pre-clinical models are well-validated and that their results are truly predictive of clinical outcomes in humans.
Addressing Stereochemical Complexity in Drug Development
The this compound molecule contains a stereocenter at the 3-position of the pyrrolidine ring. The spatial orientation of substituents on the pyrrolidine ring can drastically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins. researchgate.netnih.gov This stereochemical complexity presents both a challenge and an opportunity.
Key future considerations include:
Stereoselective Synthesis: As mentioned earlier, the development of robust methods for the stereoselective synthesis of each enantiomer is paramount. acs.org This will allow for the separate biological evaluation of each stereoisomer to determine which one carries the desired activity and which may be responsible for off-target effects.
Conformational Analysis: The five-membered pyrrolidine ring is not planar and can adopt various "envelope" and "twisted" conformations. researchgate.net The introduction of substituents, like the methyl and benzyl groups, will influence this conformational preference. Computational modeling and biophysical techniques can be used to understand how stereochemistry affects the 3D shape of the molecule and, consequently, its interaction with biological targets.
Chiral Separation and Analysis: The development of efficient methods for separating and analyzing the different stereoisomers will be essential for quality control during synthesis and for pharmacokinetic and metabolism studies.
The primary challenge is that the synthesis and evaluation of all possible stereoisomers can be resource-intensive. However, ignoring stereochemistry can lead to the development of drugs with suboptimal efficacy or unforeseen side effects. A proactive approach to understanding and controlling the stereochemical properties of this compound and its analogs will be critical for its successful development.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 1-Benzyl-3-methylpyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves carboxamide formation via coupling reactions between pyrrolidine derivatives and benzyl-containing precursors. For example, benzyl-protected intermediates (e.g., 1-Benzyl-3-(methylamino)pyrrolidine ) can undergo carboxamide formation under catalytic conditions. Purification often employs column chromatography with silica gel or recrystallization using solvents like ethanol or acetonitrile. Characterization via H/C NMR and LC-MS is critical to confirm structural integrity .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for pyrrolidine derivatives:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent degradation .
- Avoid static discharge by grounding equipment during transfer .
- Dispose of waste via certified hazardous waste protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, calculated 218.1419) .
- FT-IR : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model transition states and reaction energetics. Tools like Gaussian or ORCA predict intermediates in carboxamide formation. Combine with reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways . Validate predictions experimentally using kinetic studies (e.g., time-resolved NMR) .
Q. What experimental design strategies resolve contradictions in yield data for this compound synthesis?
- Methodological Answer : Apply factorial design (e.g., 2 factorial) to isolate variables like temperature, catalyst loading, and solvent polarity. For example:
- Factors : Catalyst (0.5–1.5 mol%), temperature (60–100°C), solvent (DMF vs. THF).
- Response : Yield (%) measured via HPLC.
Statistical analysis (ANOVA) identifies significant interactions and optimizes conditions .
Q. How can degradation products of this compound be identified under accelerated stability testing?
- Methodological Answer : Subject the compound to stress conditions (heat, light, humidity) and analyze via:
- LC-MS/MS : Detect hydrolyzed products (e.g., benzyl alcohol or pyrrolidine fragments).
- TGA/DSC : Monitor thermal decomposition profiles .
- XRD : Assess crystallinity changes impacting stability .
Q. What strategies validate the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid ) and test against target receptors (e.g., GPCRs).
- In Vitro Assays : Use cell-based models (e.g., HEK293) with fluorescence-based readouts (Ca flux, cAMP).
- Docking Simulations : AutoDock or Schrödinger Suite predicts binding affinities to receptor active sites .
Q. How do researchers address discrepancies in reported physicochemical properties (e.g., solubility) of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
